2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl}acetamide hydrochloride
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Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl}acetamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoindoline moiety, an oxazole ring, and a piperazine group.
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl}acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl}acetamide hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Isoindoline Moiety: This step involves the reaction of phthalic anhydride with ammonia or an amine to form phthalimide.
Introduction of the Acetamide Group: The phthalimide is then reacted with bromoacetic acid or its derivatives to introduce the acetamide group.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl}acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal
- 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
Uniqueness
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl}acetamide hydrochloride is unique due to its combination of an isoindoline moiety, an oxazole ring, and a piperazine group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5.ClH/c1-14-12-17(23-31-14)21(30)25-10-8-24(9-11-25)7-6-22-18(27)13-26-19(28)15-4-2-3-5-16(15)20(26)29;/h2-5,12H,6-11,13H2,1H3,(H,22,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJXLSLCBNRDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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